molecular formula C22H19ClN2O8S B10895312 3-[(Acetyloxy)methyl]-7-({5-[(4-chlorophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-({5-[(4-chlorophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10895312
M. Wt: 506.9 g/mol
InChI Key: UZDJAUSXPPRLAJ-UHFFFAOYSA-N
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Description

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple functional groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its functional groups.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s functional groups allow it to bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in functional groups and substituents.

    Furyl-containing compounds: These compounds contain the furan ring, similar to the furyl group in the target compound.

    Chlorophenoxy derivatives: These compounds have the chlorophenoxy group, which is also present in the target compound.

Uniqueness

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of functional groups and bicyclic structure. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H19ClN2O8S

Molecular Weight

506.9 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[5-[(4-chlorophenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H19ClN2O8S/c1-11(26)31-8-12-10-34-21-17(20(28)25(21)18(12)22(29)30)24-19(27)16-7-6-15(33-16)9-32-14-4-2-13(23)3-5-14/h2-7,17,21H,8-10H2,1H3,(H,24,27)(H,29,30)

InChI Key

UZDJAUSXPPRLAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)SC1)C(=O)O

Origin of Product

United States

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